Benzyl[(2-bromo-3-fluorophenyl)methyl]amine
Description
Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is a substituted benzylamine derivative featuring a 2-bromo-3-fluorophenyl group attached to a methylene bridge, which is further connected to a benzylamine moiety. The compound’s IUPAC name derives from the bromo and fluoro substituents at the 2- and 3-positions of the phenyl ring, respectively, distinguishing it from other positional isomers.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c15-14-12(7-4-8-13(14)16)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHOGSMIBOSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine typically involves the reaction of benzylamine with 2-bromo-3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like tetrahydrofuran or toluene.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.
2. Biology
- Antimicrobial Properties : Preliminary studies have indicated that Benzyl[(2-bromo-3-fluorophenyl)methyl]amine exhibits inhibitory effects against a range of bacterial strains. The specific minimum inhibitory concentrations (MIC) are still under investigation but suggest potential for use in antimicrobial therapies.
- Anticancer Activity : Research has shown that this compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's median growth inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell proliferation, making it a candidate for further development in cancer therapeutics.
3. Medicine
- Drug Development : this compound is explored for its role as a building block for active pharmaceutical ingredients (APIs). Its ability to modulate biological activity makes it suitable for developing new drugs targeting various diseases.
Case Studies
Study on Anticancer Activity
- A study assessed the effects of this compound on MCF-7 and A549 cell lines, revealing substantial growth inhibition compared to control groups treated with standard chemotherapy agents like doxorubicin. This suggests potential for this compound in developing new anticancer therapies.
Mechanistic Insights
- Research indicates that this compound can induce apoptosis through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases in treated cancer cells. These findings highlight its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine, highlighting variations in substituent positions and alkyl/aryl groups:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS Number | Key Features | Reference |
|---|---|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | 4-Br, 3-F | C₁₁H₁₅BrFN | 260.15 | 1247161-43-8 | Butyl group instead of benzyl; bromo at 4-position | |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Br, 4-F | C₁₂H₁₇BrFN | 274.17 | 1019528-22-3 | Bulkier 2-methylbutan-2-yl group; bromo/fluoro positions reversed | |
| (3-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE | 3-F (on benzyl) | C₁₂H₁₈FNO | 223.28 | Not provided | Methoxy and branched alkyl substituents | |
| (4-Bromo-3-fluorophenyl)methylamine | 4-Br, 3-F | C₁₁H₁₅BrFN | 260.15 | 1247432-21-8 | Secondary butyl group; same substituents as |
Key Observations:
Substituent Position Effects: Bromo and fluoro substituents at the 2- and 3-positions (target compound) vs. 4- and 3-positions (e.g., ) alter electronic and steric profiles. Fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution resistance, but its position influences dipole moments and intermolecular interactions .
Alkyl/Aryl Group Variations :
- Replacement of the benzyl group with butyl () or 2-methylbutan-2-yl () reduces aromaticity, likely decreasing melting points and increasing lipophilicity.
- The benzyl group in the target compound may enhance π-stacking in crystalline phases or receptor binding, a feature absent in aliphatic analogs .
Physicochemical and Thermodynamic Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~275–290 g/mol, similar to and . Higher molecular weights in branched analogs (e.g., 274.17 in ) correlate with increased steric bulk.
- Boiling Points: Not explicitly reported, but aliphatic amines (e.g., butyl derivatives) generally have lower boiling points than aromatic analogs due to weaker intermolecular forces .
Biological Activity
Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research applications.
This compound features a benzyl group attached to a phenyl ring that is substituted with both bromine and fluorine atoms. This unique arrangement enhances its chemical stability and potential interactions with biological targets. The presence of halogen substituents can significantly influence the compound's binding affinity to receptors or enzymes, which is crucial for its biological activity .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The compound can act as a ligand, modulating the activity of various enzymes or receptors. The bromo and fluoro groups enhance its binding affinity, which may lead to significant biological effects such as:
- Inhibition of enzyme activity
- Modulation of receptor signaling pathways
- Induction of apoptosis in cancer cells
The specific pathways involved can vary depending on the biological context in which the compound is studied .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound has shown significant cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The median growth inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell proliferation .
These values suggest that this compound could serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that the compound exhibits inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .
Case Studies and Research Findings
- Study on Anticancer Activity : A study assessed the effects of this compound on MCF-7 and A549 cell lines, revealing substantial growth inhibition compared to control groups treated with standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Research has shown that the compound can induce apoptosis through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases in treated cancer cells .
- Comparative Studies : Comparisons with similar compounds such as Benzyl[(2-chloro-3-fluorophenyl)methyl]amine indicate that the bromo substitution may enhance biological activity due to improved receptor binding characteristics .
Q & A
Q. What are the common synthetic routes for preparing Benzyl[(2-bromo-3-fluorophenyl)methyl]amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-bromo-3-fluorobenzyl bromide with benzylamine in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Evidence from related bromophenethylamine syntheses suggests using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions . Optimization may involve adjusting stoichiometry, solvent choice, or catalyst loading (e.g., using NaBH₄ for reductive amination). Purity can be enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the benzyl and aryl methylene groups. For example, the benzylic CH₂ group typically appears as a singlet at ~δ 3.8–4.2 ppm in H NMR, while fluorine coupling may split signals in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br/Br doublet).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement, though challenges like twinning or weak diffraction may require iterative data collection .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis of this compound?
Disorder in the benzyl or bromo-fluorophenyl groups can arise due to flexible substituents. Using SHELXL for refinement, apply constraints (e.g., DFIX, SIMU) to model disordered regions. For twinned data (common in orthorhombic systems), employ the TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections . Multi-solvent masking during crystallization (e.g., using DCM/hexane) may reduce disorder .
Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., CF₃) at the phenyl ring to modulate electronic effects, as seen in trifluoromethylated benzamide derivatives .
- Bioisosteric Replacement : Replace bromine with iodine or chlorine to explore halogen bonding interactions, guided by procedures for bromo-to-iodo substitutions in aryl amines .
- Stereochemical Modifications : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL) to assess enantioselective biological activity .
Q. How can conflicting spectroscopic and computational data (e.g., NMR vs. DFT-calculated shifts) be reconciled?
- Solvent Effects : Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to match experimental conditions .
- Conformational Averaging : Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., benzyl rotation) that may average NMR signals .
Q. What methodologies are suitable for investigating the biological activity of this compound, particularly in enzyme inhibition?
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, derivatives of brominated benzamides have shown activity as β-secretase inhibitors .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation, with LC-MS/MS quantification .
Q. How can reaction yields be improved in large-scale synthesis while minimizing impurities?
- Process Optimization : Employ flow chemistry for precise control of exothermic steps (e.g., bromination).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust reducing agents (e.g., switch from NaBH₄ to LiAlH₄) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
